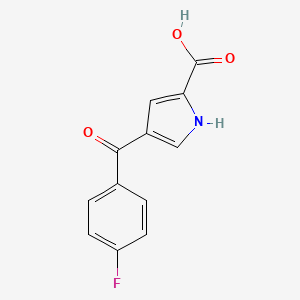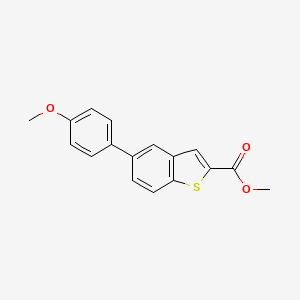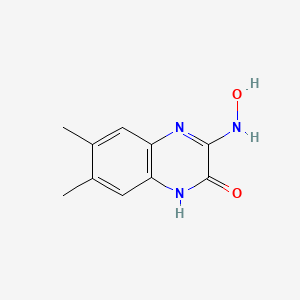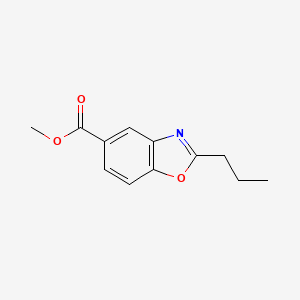
1-(4-(三氟甲基)嘧啶-2-基)哌啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one is a useful research compound. Its molecular formula is C10H10F3N3O and its molecular weight is 245.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物评价
1-(4-(三氟甲基)嘧啶-2-基)哌啶-4-酮及其衍生物一直受到积极研究,以探讨它们的合成和潜在生物活性。Merugu等人(2010年)讨论了具有哌啶和嘧啶结构的化合物的微波辅助合成,突出了它们的抗菌活性。这些化合物,包括4-苯基-6-(4-(哌啶-1-基)取代苯基)嘧啶-2-胺衍生物,被发现具有有希望的抗菌性能(Merugu, Ramesh, & Sreenivasulu, 2010)。
代谢和药代动力学研究
该化合物的衍生物也在代谢和药代动力学研究中得到探索。Sharma等人(2012年)研究了一种二肽基肽酶IV抑制剂PF-00734200在大鼠、狗和人体内的代谢。他们发现该化合物主要通过嘧啶环的5′位的羟基化代谢,以及其他途径(Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012)。
GPR119激动剂的设计和合成
Kubo等人(2021年)专注于设计和合成一系列新型GPR119激动剂。他们研究了1-(4-(三氟甲基)嘧啶-2-基)哌啶-4-酮的衍生物,发现这些化合物显著增强了GPR119激动剂活性,并改善了人类乙醚-à-哥哥相关基因(hERG)的抑制剖面(Kubo, Takami, Kamaura, Watanabe, Miyashita, Abe, Matsuda, Tsujihata, Odani, Iwasaki, Kitazaki, Murata, & Sato, 2021)。
抗血管生成和DNA裂解研究
该化合物的衍生物在抗血管生成和DNA裂解研究中显示出潜力。Kambappa等人(2017年)合成了新型衍生物,并评估了它们在体内抑制血管生成的能力,使用了鸡胚尿囊膜(CAM)模型。这些化合物还表现出DNA裂解活性,表明它们有望成为抗癌药物(Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017)。
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Biochemical Pathways
Based on its structural similarity to other pyrimidine derivatives, it could potentially influence pathways involving pyrimidine metabolism .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w value of 2.12 (iLOGP), 1.45 (XLOGP3), 2.23 (WLOGP), 1.22 (MLOGP), and 1.56 (SILICOS-IT), indicating its lipophilicity . This could impact its absorption and distribution within the body.
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound is stable at room temperature and is recommended to be stored in a dry environment .
生化分析
Biochemical Properties
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways . Additionally, 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one can form hydrogen bonds and hydrophobic interactions with proteins, influencing their stability and function .
Cellular Effects
The effects of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, it may inhibit the activity of kinases involved in cell proliferation, resulting in reduced cell growth and division . Furthermore, 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This compound may also interact with DNA, potentially intercalating between base pairs and affecting gene expression . Additionally, 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one can modulate the activity of transcription factors, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to the breakdown of the compound, reducing its efficacy . In vitro and in vivo studies have demonstrated that 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one can maintain its biological activity over extended periods, making it a valuable tool for long-term biochemical research .
Dosage Effects in Animal Models
The effects of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and produce desired therapeutic effects . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity . These findings highlight the importance of determining the appropriate dosage for safe and effective use in animal studies.
Metabolic Pathways
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one may influence the activity of key metabolic enzymes, altering the levels of specific metabolites and affecting overall cellular metabolism.
属性
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4H,2-3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQIUBQSDLJYKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594827 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-44-9 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1320579.png)
![4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine](/img/structure/B1320580.png)
![Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320586.png)
![Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate](/img/structure/B1320587.png)
![6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B1320588.png)


![Tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320591.png)
![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)
